VU6010608 is a novel compound identified as a negative allosteric modulator of the metabotropic glutamate receptor 7. This compound has garnered attention in pharmacological research due to its potential applications in treating various neurological disorders, including anxiety and depression. The development of VU6010608 is part of a broader investigation into the modulation of glutamate receptors, which play critical roles in synaptic transmission and plasticity.
VU6010608 was developed through a collaborative effort involving researchers from various institutions, with significant contributions from the Vanderbilt Center for Neuroscience Drug Discovery. The compound is part of a series of compounds designed to target the metabotropic glutamate receptor 7, aiming to explore its therapeutic potential in neuropsychiatric conditions .
VU6010608 falls under the category of small-molecule pharmaceuticals, specifically classified as a negative allosteric modulator. Negative allosteric modulators are compounds that bind to a receptor and decrease its activity, offering a mechanism for fine-tuning receptor responses in therapeutic contexts.
The synthesis of VU6010608 involves several key steps, primarily focusing on creating an N-(2-(1H-1,2,4-triazol-1-yl)-5-(trifluoromethoxy)phenyl)benzamide structure. The synthetic route typically includes:
The synthesis requires careful control of reaction conditions, including temperature and solvent choice, to optimize yield and purity. Analytical methods such as high-performance liquid chromatography and nuclear magnetic resonance spectroscopy are employed to confirm the structure and assess the purity of the synthesized compound.
The molecular structure of VU6010608 can be represented as follows:
VU6010608 undergoes various chemical reactions typical for small organic molecules. Key reactions include:
These reactions are crucial for understanding the stability and reactivity profile of VU6010608 in biological systems, influencing its pharmacokinetic properties.
VU6010608 acts as a negative allosteric modulator at the metabotropic glutamate receptor 7. Its mechanism involves:
Pharmacological studies indicate that VU6010608 effectively reduces glutamate-mediated signaling in vitro, supporting its potential therapeutic applications.
Relevant analyses include thermal gravimetric analysis and differential scanning calorimetry to assess stability under various conditions.
VU6010608 is primarily investigated for its potential role in treating neuropsychiatric disorders. Specific applications include:
Ongoing studies aim to elucidate further therapeutic potentials and optimize dosage regimens for clinical applications.
VU6010608 is a selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 7 (mGlu₇), exhibiting potent antagonism with an IC₅₀ of 795 nM in cell-based assays [1] [5] [7]. Its selectivity profile across the mGlu receptor family is exceptional, showing:
The compound’s structure-activity relationship (SAR) is notably steep. Minor modifications to its N-(2-(1H-1,2,4-triazol-1-yl)-5-(trifluoromethoxy)phenyl)benzamide core abolish activity, emphasizing the critical role of the 1,2,4-triazole moiety and 3-methoxy group [2]. Target engagement is rapid and sustained in electrophysiological studies, effectively blocking long-term potentiation (LTP) in hippocampal slices at nanomolar concentrations [2]. Despite favorable unbound brain-to-plasma ratios (Kp,uu = 0.4–1.4), in vivo utility is limited by high systemic clearance (64.2 mL/min/kg in rats) [2] [7].
Table 1: Selectivity Profile of VU6010608
Receptor Subtype | Activity | Fold Selectivity vs. mGlu₇ |
---|---|---|
mGlu₇ | IC₅₀ = 795 nM | 1x (Reference) |
mGlu₄ | >10 µM | >12x |
mGlu₈ | >10 µM | >12x |
mGlu₅ | >30 µM | >37x |
5-HT₂A | >30 µM | >37x |
VU6010608 binds within the 7-transmembrane domain (7TMD) of mGlu₇, distinct from the orthosteric site in the Venus flytrap domain (VFTD) [6]. This allosteric binding induces conformational changes that:
Unlike orthosteric antagonists, VU6010608 exhibits probe dependence—its inhibitory efficacy varies with the bound agonist. It shows stronger suppression of receptor activation by the synthetic agonist L-AP4 (EC₈₀) compared to glutamate [3] [6]. This property stems from differential stabilization of receptor conformations when distinct agonists occupy the orthosteric site [3]. Mechanistically, VU6010608 does not block G protein coupling entirely but shifts signaling bias away from calcium mobilization pathways [3] [6].
Table 2: Key Pharmacodynamic Properties of VU6010608
Property | Value/Characteristic | Experimental System |
---|---|---|
Binding Site | Transmembrane domain (TMD) | Radioligand displacement |
Modulation Type | Negative allosteric modulator (NAM) | Calcium mobilization assay |
Glutamate Inhibition | Partial (10–19% residual activation) | HEK293 cells expressing mGlu₇ |
Probe Dependence | Higher potency vs. L-AP4 than glutamate | Receptor dimer mutagenesis |
VU6010608 exhibits concentration-dependent inhibition of mGlu₇-mediated calcium mobilization. In FLIPR assays using recombinant mGlu₇/Gα₁₅/HEK293 cells:
Notably, VU6010608 is a partial antagonist, unable to fully suppress calcium responses even at saturating concentrations. Residual agonist activity (10–19% of maximal L-AP4 response) persists, suggesting incomplete uncoupling of G proteins [2]. Brain penetration studies in rats reveal dose-linear exposure with total brain-to-plasma ratios (Kp) of 1.9–5.8 and unbound ratios (Kp,uu) of 0.4–1.4 [2]. However, high intrinsic clearance (CLhep = 48.3 mL/min/kg in mice) limits free brain concentrations [2].
Figure 1: Concentration-Response Curve of VU6010608 in mGlu₇ Inhibition
100% │ │ ┌─────────── 80% │ Plateau (Maximal Inhibition) │ │ 60% │ EC₅₀ ≈ 795 nM │ │ 40% │ │ │ 20% │ Residual Activation (10-19%) │ └────────────────── 0% └─────────────────────────────────── 0.1 1.0 10 100 1000 Concentration (nM)
VU6010608’s actions are probe-dependent, distinguishing it from orthosteric inhibitors:
Orthosteric agonists like L-AP4 exhibit biased agonism at mGlu₇—they activate G proteins more efficiently than β-arrestin pathways [3]. VU6010608 exploits this by selectively antagonizing conformations induced by synthetic agonists. Consequently, it effectively blocks in vitro synaptic plasticity without abolishing basal glutamate signaling [2] [6]. This contrasts with orthosteric ligands that non-selectively suppress all receptor activity [3] [10].
Table 3: Functional Selectivity of VU6010608 vs. Reference Compounds
CAS No.:
CAS No.: 7759-46-8
CAS No.: 26842-65-9
CAS No.:
CAS No.: 33227-10-0